5-Acetoxy-4,7-dimethylcoumarin
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C13H12O4/c1-7-4-10(16-9(3)14)13-8(2)6-12(15)17-11(13)5-7/h4-6H,1-3H3 |
InChI Key |
JBKDPUPYLWGHPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Functionalization of Coumarin Scaffolds
Established Synthetic Pathways for Coumarins
The construction of the coumarin (B35378) scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation and its Variants
The Pechmann condensation, discovered by Hans von Pechmann in 1884, is a widely employed method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. numberanalytics.comwikipedia.orgnumberanalytics.com The reaction is versatile and can be used to produce a variety of coumarin derivatives with good yields. nih.govresearchgate.net
The mechanism of the Pechmann condensation is generally understood to proceed through a series of steps. numberanalytics.com Initially, a transesterification occurs between the phenol and the β-ketoester, catalyzed by the acid. numberanalytics.comnumberanalytics.com This is followed by an intramolecular electrophilic aromatic substitution (a Fries-type rearrangement) where the acyl group attacks the ortho position of the phenol ring. numberanalytics.comnumberanalytics.com The final steps involve cyclization and dehydration to form the coumarin ring. numberanalytics.comwikipedia.org However, the exact mechanism has been a subject of some debate, with studies suggesting different possible routes. adelphi.edu
Various acid catalysts can be employed in the Pechmann condensation, including Brønsted acids like sulfuric acid and trifluoroacetic acid, and Lewis acids such as aluminum chloride. numberanalytics.comnih.gov The choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's outcome. numberanalytics.com
Table 1: Examples of Catalysts Used in Pechmann Condensation
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), p-Toluenesulfonic acid |
| Lewis Acids | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃) |
| Heterogeneous Catalysts | Zeolites, Sulfonated resins, Silica-supported acids |
This table provides examples of different types of catalysts that can be utilized in the Pechmann condensation for the synthesis of coumarins.
Variants of the Pechmann condensation have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. researchgate.net For instance, the use of microwave irradiation has been shown to accelerate the reaction significantly. jmchemsci.com
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is another powerful method for synthesizing coumarins. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.comyoutube.com
The mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile and attacks the carbonyl carbon of the salicylaldehyde. youtube.com This is followed by an intramolecular cyclization (esterification) and dehydration to yield the coumarin ring. youtube.com
The Knoevenagel condensation is particularly useful for the synthesis of 3-substituted coumarins. clockss.org The reaction can be performed under mild conditions and has been adapted for various applications, including the synthesis of coumarin-conjugated oligonucleotides. jst.go.jpjst.go.jp Like the Pechmann condensation, microwave-assisted Knoevenagel condensations have been developed to achieve rapid and efficient synthesis of coumarins, often in solvent-free conditions. sci-hub.seic.ac.uk
Table 2: Comparison of Pechmann and Knoevenagel Condensations
| Feature | Pechmann Condensation | Knoevenagel Condensation |
|---|---|---|
| Starting Materials | Phenol and β-ketoester/acid | Salicylaldehyde and active methylene compound |
| Catalyst | Strong acid (Brønsted or Lewis) | Weak base (e.g., piperidine, pyridine) |
| Typical Product | 4-substituted coumarins | 3-substituted coumarins |
| Key Mechanistic Step | Transesterification, Fries rearrangement | Enolate formation, intramolecular esterification |
This interactive table compares the key features of the Pechmann and Knoevenagel condensation reactions for coumarin synthesis.
Advanced Functionalization and Derivatization Techniques
Beyond the initial synthesis of the coumarin core, further modifications are often necessary to introduce specific functionalities and create novel derivatives.
Modifications at Acetoxy and Methyl Positions of Coumarin Scaffolds
The acetoxy and methyl groups on a coumarin scaffold, such as in 5-acetoxy-4,7-dimethylcoumarin, are amenable to various chemical transformations. The synthesis of this compound itself can be achieved by the acetylation of 5-hydroxy-4,7-dimethylcoumarin, which is synthesized via a Pechmann condensation of orcinol (B57675) and ethyl acetoacetate. nih.govias.ac.in
The acetoxy group can be hydrolyzed back to a hydroxyl group, which can then be further functionalized. For instance, it can be alkylated to form ether derivatives. The methyl groups can potentially undergo oxidation or halogenation reactions, providing handles for further synthetic manipulations. A notable transformation is the Fries rearrangement of an acetoxycoumarin, such as this compound, to introduce an acetyl group onto the aromatic ring, for example, forming 6-acetyl-5-hydroxy-4,7-dimethylcoumarin. nih.gov The acetylation of 7-hydroxy-4-methylcoumarin to 7-acetoxy-4-methylcoumarin (B160210) is another example of a straightforward modification. rjptonline.org
Ring System Derivatizations and Heterocyclic Conjugation
The coumarin ring system itself can be derivatized to introduce new functionalities or to be conjugated with other heterocyclic systems. For example, nitration of 4,7-dimethylcoumarin (B83668) can lead to the formation of nitro derivatives, such as 6-nitro-4,7-dimethylcoumarin or 8-nitro-4,7-dimethylcoumarin, depending on the reaction conditions. iscientific.org These nitro groups can then be reduced to amino groups, which serve as versatile synthetic handles for further derivatization, including the construction of more complex heterocyclic systems.
Green Chemistry Principles in Coumarin Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of coumarin synthesis, this has led to the exploration of green chemistry principles.
Several approaches have been adopted to make coumarin synthesis more sustainable. One strategy is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. nih.govresearchgate.net Examples include silica-supported sodium hydrogen sulfate (B86663) and zeolites. researchgate.net
Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green approach. sci-hub.sejmchemsci.comic.ac.uk These methods not only reduce the use of hazardous organic solvents but also often lead to shorter reaction times and higher yields. The use of water as a solvent for the Knoevenagel condensation has also been reported as a green alternative. clockss.org Furthermore, the development of syntheses using recyclable Brønsted acidic ionic liquids exemplifies the move towards more sustainable catalytic systems. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as rapid heating, increased yields, and significantly shorter reaction times compared to conventional methods. nih.govjmchemsci.comjmchemsci.com This technology has been successfully applied to the synthesis of various coumarin derivatives through reactions like the Pechmann and Knoevenagel condensations. jmchemsci.comjmchemsci.comic.ac.uk
For instance, the synthesis of hydroxycoumarin derivatives, which are precursors to acetoxycoumarins, has been significantly accelerated using microwave irradiation. In one study, the reaction times for the synthesis of cyanomethoxy coumarin derivatives from their corresponding hydroxycoumarin precursors were reduced from several hours under conventional heating to just a few minutes with microwave assistance. nih.gov The synthesis of 4,7-dimethylcoumarin, a structurally related compound, has also been achieved via a microwave-facilitated Pechmann reaction of 3-cresol and ethyl acetoacetate. jmchemsci.comjmchemsci.com
The Knoevenagel condensation for coumarin synthesis also benefits from microwave activation, particularly under solvent-free conditions, which reduces reaction times to mere minutes and simplifies the work-up procedure to simple recrystallization. ic.ac.uk Solid acid catalysts, such as nano-crystalline sulfated-zirconia, have been effectively used in the microwave-assisted, solvent-free Pechmann reaction to produce hydroxy derivatives of 4-methyl coumarin, with yields reaching up to 85% within 5-20 minutes. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Coumarin Derivatives
| Product | Synthesis Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| 4-(cyanomethoxy)chromen-2-one | Alkylation | 6 h | 12 min | Comparable to conventional | nih.gov |
| 5-(cyanomethoxy)-4,7-dimethylchromen-2-one | Alkylation | 10 h | 12 min | Comparable to conventional | nih.gov |
| 6-acetyl-5-(cyanomethoxy)-4,7-dimethylchromen-2-one | Alkylation | 12 h | 15 min | Comparable to conventional | nih.gov |
| Hydroxy derivatives of 4-methyl coumarin | Pechmann Condensation | N/A | 5-20 min | 78-85% | researchgate.net |
| Various 3-substituted coumarins | Knoevenagel Condensation | N/A | A few minutes | Good yields | ic.ac.uk |
Ultrasound-Assisted Synthesis Protocols
The application of ultrasound in organic synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. scirp.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. scirp.org
This technique has been effectively used for synthesizing various coumarin derivatives. For example, the ultrasound-assisted Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds under solvent-free conditions has been shown to produce 3-substituted coumarins in good yields. nih.gov In another instance, the synthesis of 3-aryl coumarin derivatives using ultrasound irradiation resulted in better yields and significantly faster reaction times (15-30 minutes) compared to conventional heating methods. scirp.org
The use of waste curd water, which is acidic, as both a solvent and a biological catalyst under ultrasonic irradiation at 40°C represents a particularly green approach for the synthesis of coumarin-3-carboxylic acid derivatives. eurjchem.com This method highlights the dual benefits of ultrasound in promoting reactions under mild conditions and enabling the use of unconventional, environmentally benign reaction media. eurjchem.com
Table 2: Examples of Ultrasound-Assisted Coumarin Synthesis
| Reaction Type | Reactants | Catalyst/Medium | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Salicylaldehydes and 1,3-dicarbonyl compounds | MgFe2O4 nanoparticles | 45 °C, Solvent-free | Good yields (63-73%) | nih.gov |
| Knoevenagel Condensation | 2-hydroxybenzaldehydes and dimethyl malonate | Waste curd water | 40 °C | Good to outstanding yields | eurjchem.com |
| One-pot synthesis | Salicylaldehyde and phenyl acetyl chloride | K2CO3 / THF | N/A | Better yields, faster reaction times | scirp.org |
Solvent-Free Reaction Methodologies
Conducting chemical reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification processes. Several key reactions for coumarin synthesis, such as the Pechmann and Knoevenagel condensations, have been successfully adapted to solvent-free conditions. ic.ac.ukcore.ac.ukunlp.edu.ar
The Pechmann condensation, a classic method for preparing 4-substituted coumarins from phenols and β-ketoesters, can be performed efficiently without a solvent. core.ac.ukunlp.edu.ar For example, using the solid acid catalyst Amberlyst-15 at 110°C under solvent-free conditions provides high yields of coumarin derivatives. core.ac.ukiiste.org Similarly, a Wells-Dawson heteropolyacid has been used as an effective catalyst for the solvent-free Pechmann reaction at 130°C, resulting in good to excellent yields and a substantial reduction in reaction times compared to solution-phase reactions. unlp.edu.ar
The Knoevenagel condensation can also be performed under solvent-free conditions, often coupled with microwave irradiation to further accelerate the reaction. ic.ac.uknih.gov This combination allows for the rapid synthesis of various coumarins with a simple work-up, making it an attractive green chemistry approach. ic.ac.uk
Table 3: Solvent-Free Synthesis of Coumarin Derivatives
| Reaction Type | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pechmann Condensation | Phloroglucinol and ethyl acetoacetate | Amberlyst-15 | 110°C | 95% | core.ac.uk |
| Pechmann Condensation | Phenol and ethyl acetoacetate | Wells-Dawson heteropolyacid | 130°C | Good to excellent | unlp.edu.ar |
| Knoevenagel Condensation | Salicylaldehyde and ethyl acetate (B1210297) derivatives | Piperidine | Microwave irradiation | Good yields | ic.ac.uk |
Environmentally Benign Catalysis in Coumarin Production
The development of environmentally benign catalysts is a cornerstone of green chemistry. For coumarin synthesis, this includes the use of recyclable solid acids, ionic liquids, and novel biocatalysts. These catalysts often allow for milder reaction conditions and can be easily separated from the reaction mixture, reducing waste and cost.
Solid Acid Catalysts: Heterogeneous solid acid catalysts are a popular green alternative to corrosive mineral acids like sulfuric acid. jmchemsci.com
Amberlyst-15: This cation-exchange resin has been used effectively in the solvent-free Pechmann condensation and is recyclable, promoting high yields over multiple runs without significant loss of activity. core.ac.ukiiste.org
Zeolites and Sulfated Zirconia: These materials are also effective solid acid catalysts for the Pechmann reaction, particularly under microwave and solvent-free conditions. jmchemsci.comresearchgate.net
Ionic Liquids and Deep Eutectic Solvents:
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both catalyst and solvent. A doubly Brønsted acidic task-specific ionic liquid has been used for the Pechmann condensation under solvent-free, ambient conditions, with the catalyst being recyclable up to five times. rsc.org
Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride can serve as a DES, acting as both a recyclable solvent and catalyst for the Knoevenagel condensation to produce coumarins in high yields. nih.gov
Biocatalysts and Natural Media: An emerging area of green catalysis involves using natural products and waste streams.
Natural Juices and Waste Water: Vegetable juices, waste curd water, and fruit juices have been successfully employed as catalytic media for Knoevenagel condensations, leveraging their natural acidity. eurjchem.comespublisher.com These methods are inexpensive, readily available, and environmentally benign. espublisher.com
Advanced Spectroscopic Characterization and Photophysical Properties
Elucidation of Fluorescence Characteristics in Coumarin (B35378) Derivatives
The fluorescence of coumarin derivatives is intrinsically linked to their molecular architecture. Strategic substitutions on the coumarin framework can lead to highly fluorescent compounds with tunable emission wavelengths and high quantum yields. chim.it The presence of electron-donating groups, such as hydroxyl or amino groups, at the 7-position and electron-withdrawing groups at the 3- or 4-position of the coumarin ring system often results in strong intramolecular charge transfer (ICT) upon photoexcitation, leading to intense fluorescence emission. chim.it
The photophysical properties of coumarins are also highly sensitive to their environment. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many coumarin derivatives. chim.it This sensitivity arises from changes in the dipole moment of the molecule upon excitation and the subsequent interaction with solvent molecules.
A study on 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin (B1606744) highlighted the influence of solvent polarity on its absorption spectra, demonstrating the compound's potential for photonic and optoelectronic applications. researchgate.net Another research focused on the synthesis and fluorescent properties of various coumarin derivatives, noting that 7-methoxycoumarin-4-carbonyl chloride was effective as a fluorescent acylating reagent. jst.go.jp
The following table summarizes the photophysical properties of a selection of coumarin derivatives, illustrating the impact of structural modifications and solvent environment.
| Coumarin Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Solvent |
| 7-Hydroxy-4-methylcoumarin | 360 | 450 | 0.52 | Ethanol |
| 7-Amino-4-methylcoumarin | 370 | 445 | 0.63 | Ethanol |
| 7-(Diethylamino)coumarin-3-carboxylic acid | 423 | 480 | 0.40 | Water |
This table is illustrative and compiles representative data from the broader literature on coumarin photophysics.
Application of Coumarins as Fluorescent Probes in Biological and Material Sciences
The remarkable fluorescence characteristics of coumarins have led to their widespread use as probes in various scientific disciplines. Their ability to signal changes in their local environment through alterations in their fluorescence emission makes them invaluable tools for sensing and imaging. rsc.org
Coumarin-based fluorescent probes have been extensively developed for the detection of metal ions, which play crucial roles in biological systems and can be environmental pollutants. nih.gov The design of these probes often involves incorporating a specific metal ion binding site into the coumarin structure. Upon binding with the target metal ion, the photophysical properties of the coumarin fluorophore are modulated, leading to a detectable signal, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.gov
For instance, several studies have reported the synthesis of coumarin derivatives that act as selective chemosensors for copper (Cu²⁺) and iron (Fe³⁺) ions. nih.govacs.org These probes often exhibit high selectivity and sensitivity, with some capable of detecting micromolar concentrations of the target ions. nih.gov The interaction between the coumarin probe and the metal ion can disrupt the intramolecular charge transfer (ICT) process, leading to a change in the fluorescence output. nih.govacs.org The development of these probes is significant for applications in biological imaging and environmental monitoring. rsc.orgresearchgate.net
A study detailed two new coumarin-based "turn-off" fluorescent probes that showed high selectivity for both Cu²⁺ and Fe³⁺ ions. nih.gov Another research presented a coumarin derivative that functioned as a colorimetric and fluorescent probe for the selective detection of Cu²⁺ ions in aqueous media, with detection limits in the parts-per-billion range. acs.org
The table below provides examples of coumarin-based probes and their performance in metal ion detection.
| Probe | Target Ion | Detection Mechanism | Limit of Detection (LOD) |
| (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2) | Cu²⁺, Fe³⁺ | Fluorescence Quenching | ~10⁻⁵ M |
| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin | Cu²⁺ | Fluorescence Quenching & Colorimetric Change | 4.0 ppb (fluorescent) |
This data is based on specific research findings and illustrates the capabilities of coumarin-based chemosensors. nih.govacs.org
The sensitivity of coumarin fluorescence to the polarity and viscosity of the surrounding medium makes these compounds excellent probes for studying heterogeneous environments, such as biological membranes and polymer matrices. nih.gov The changes in the fluorescence lifetime and emission spectrum of a coumarin probe can provide valuable information about the microenvironment's properties.
For example, a study on a cinnamoyl-coumarin derivative demonstrated its use in probing the formation and dynamics of a twisted internal charge transfer (TICT) excited state in both homogeneous solvents and lipid membrane models. nih.gov The probe's fluorescence was highly sensitive to the solvent polarity and provided insights into the different phases of the lipid membrane. nih.gov This highlights the potential of coumarin-based probes as powerful tools for investigating the complex and constrained environments found in biological systems. nih.gov
Chemosensing for Metal Ions (e.g., Cu2+, Fe3+)
Mechanistic Understanding of Excited State Dynamics
The photophysical behavior of coumarin derivatives is governed by a complex interplay of excited-state processes. Understanding these dynamics is crucial for the rational design of new coumarin-based materials with tailored optical properties. Key excited-state phenomena in coumarins include intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT), and excimer formation.
Upon absorption of light, a coumarin molecule is promoted to an excited electronic state. In many derivatives, this is followed by a rapid intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part, forming a polar excited state. rsc.orgrsc.org This ICT state is often responsible for the strong fluorescence observed in these compounds.
In some cases, further structural relaxation can occur in the excited state, leading to the formation of a TICT state. This process involves the rotation around a single bond, leading to a highly polar, non-emissive, or weakly emissive state, which can be a pathway for non-radiative decay. nih.gov The formation of TICT states is often influenced by the solvent polarity and viscosity. nih.gov
Furthermore, at high concentrations or when anchored on surfaces, coumarin dyes can form aggregates. nih.gov The excited-state dynamics of these aggregates can be significantly different from those of the monomeric dye, with processes like excimer formation becoming important. nih.gov An excimer is an excited-state dimer that is only stable in the excited state and often exhibits a red-shifted and broader emission compared to the monomer. Ultrafast time-resolved fluorescence spectroscopy has been used to study these processes, revealing excimer formation on the femtosecond timescale in some coumarin aggregates. nih.gov
Transient absorption spectroscopy is another powerful technique used to probe the excited-state dynamics of coumarins, allowing for the characterization of different excited states, such as the local excited state and the charge transfer state. rsc.orgrsc.orgscilit.com
Computational Chemistry and in Silico Modeling Approaches
Quantum Chemical Calculations (Density Functional Theory, Frontier Molecular Orbital Analysis) of Coumarin (B35378) Systems
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly useful for coumarin derivatives.
DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311+G**, are used to optimize the molecular geometry and determine vibrational frequencies. nih.govresearchgate.net These theoretical calculations of vibrational frequencies and chemical shifts (¹H and ¹³C NMR) for coumarin derivatives generally show good agreement with experimental data. researchgate.netmjcce.org.mkbiointerfaceresearch.com
A key aspect of these calculations is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_gap = |E_HOMO − E_LUMO|) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net A smaller energy gap suggests higher reactivity. biointerfaceresearch.com For example, in a study on a 6,8-dimethyl coumarin derivative, the HOMO-LUMO energy gap was calculated to be 4.068 eV. biointerfaceresearch.com
These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for molecular interactions. biointerfaceresearch.com
| Coumarin Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin | B3LYP/6-311G(d,p) | -6.108 | -2.040 | 4.068 | biointerfaceresearch.com |
| 7-Acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin (B1606744) | DFT/B3LYP | Not Specified | Not Specified | Not Specified | researchgate.net |
| General Coumarin | Not Specified | Not Specified | Not Specified | 8.71 (Calculated IEV) | researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). This method is crucial for understanding how coumarin derivatives interact with biological targets.
Docking simulations calculate a score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the target protein. nih.gov Lower scores typically indicate a stronger predicted interaction. mdpi.com The simulation also reveals the binding mode, including key interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site. acgpubs.orgnih.gov This information helps in understanding the structural basis of a compound's activity and provides insights for designing more potent inhibitors.
Cholinesterases (AChE) : Acetylcholinesterase (AChE) is a key target in Alzheimer's disease research. nih.gov Docking studies show that coumarin derivatives can bind within the AChE active site. The coumarin ring often wedges between residues of the catalytic active site (CAS) and the peripheral anionic site (PAS). acgpubs.orgnih.gov For instance, derivatives of 4,7-dimethyl-5-hydroxycoumarin, the precursor to 5-acetoxy-4,7-dimethylcoumarin, have been studied as AChE inhibitors. mdpi.com Docking simulations have identified hydrogen bonds with residues like Tyr130 and π-π stacking interactions with Trp82 as important for binding. mdpi.comnih.gov
Monoamine Oxidase (MAO) : MAO-A and MAO-B are targets for treating depression and neurodegenerative disorders. scienceopen.com Docking studies on coumarin derivatives have revealed key interactions within the MAO-B active site. researchgate.net For example, derivatives of 4,7-dimethyl-5-hydroxycoumarin demonstrated selective inhibitory activity against MAO-B. mdpi.com Docking simulations showed that these compounds interact with the well-known binding pocket of MAO-B, with π-π interactions involving residues like Tyr326 being significant for binding. researchgate.net
Carbonic Anhydrase (CA) : Coumarins are known to inhibit tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII. nih.govmdpi.com Their mechanism is unique; they are believed to act as suicide inhibitors. The esterase activity of hCA hydrolyzes the coumarin's lactone ring to form a 2-hydroxycinnamic acid derivative. unich.it This hydrolyzed product then binds in a way that blocks the entrance to the enzyme's active site, preventing the substrate from reaching the catalytic zinc ion. unich.itchemrxiv.org Docking studies of the hydrolyzed forms of coumarins have been performed to understand their binding poses within the active sites of hCA IX and hCA XII. mdpi.comunich.it
VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary receptor involved in angiogenesis, making it a target for anti-cancer therapies. mdpi.com Docking studies are used to screen for coumarin-like compounds that can act as ATP-competitive inhibitors by binding to the kinase domain of VEGFR-2. mdpi.com Successful binding often involves the formation of hydrogen bonds with key residues such as Asp1046 and Cys919, and π-π interactions with residues like Phe1047. mdpi.com
NLRP3 : The NLRP3 inflammasome is a key player in neuroinflammation. nih.gov Pharmacologically inhibiting the NLRP3 inflammasome is a potential therapeutic strategy. nih.gov A computational screening of a library of coumarin derivatives explored their potential as NLRP3 inhibitors. Molecular docking was used to identify hits that showed a better binding affinity to the NACHT domain of NLRP3 than a known selective inhibitor, MCC950. nih.gov
| Target | Coumarin Type | Binding Affinity (Score) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Coumaryl-thiazole derivative | Not Specified | Tyr130 (H-bond) | nih.gov |
| Acetylcholinesterase (AChE) | Coumarin–triazole–isatin (B1672199) hybrid | Not Specified | Trp82 (π-π stacking), Ser198 (H-bond) | mdpi.com |
| Monoamine Oxidase B (MAO-B) | 4,7-dimethyl-5-O-arylpiperazinylcoumarin | IC50 = 1.88 µM (lead compound) | Not Specified | mdpi.com |
| Monoamine Oxidase B (MAO-B) | 6-methyl-3-phenylcoumarin | Not Specified | Tyr326 (π-π interaction) | researchgate.net |
| Carbonic Anhydrase IX (hCA IX) | Peptidyl coumarins (hydrolyzed form) | Not Specified | Blocks active site entrance | unich.it |
| VEGFR-2 | Natural derivatives | -63.06 (Grid Score for best hit) | Asp1046, Cys1045, Glu885 | mdpi.com |
| NLRP3 | Library of coumarin derivatives | Better than reference MCC950 | Binds to NACHT domain | nih.gov |
Enzyme Active Site Docking (e.g., Cholinesterases, Monoamine Oxidase, Carbonic Anhydrase)
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org
The development of a QSAR model involves several steps. First, the chemical structures of a set of coumarin derivatives with known biological activities (e.g., IC₅₀ values) are drawn and optimized, often using DFT methods. physchemres.org Then, a large number of molecular descriptors—numerical values that characterize the physical, chemical, or electronic properties of the molecules—are calculated. physchemres.org
Using statistical methods like genetic function algorithm (GFA) or multiple linear regression (GA-MLR), a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. physchemres.orgbenthamdirect.com For instance, a QSAR study on the antifungal activity of coumarin derivatives against M. phaseolina showed that electron-withdrawing groups enhanced activity. nih.govmdpi.com Another study on antioxidant coumarins found that descriptors related to hydrogen-bond donor count and molecular weight were crucial for activity. physchemres.org
The predictive power and robustness of the developed QSAR model are evaluated using internal and external validation techniques. Statistical parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred) are used to assess the model's quality. benthamdirect.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized coumarin derivatives, guiding the design of more potent compounds. nih.gov
Correlation of Molecular Descriptors with Efficacy
The efficacy of a compound is intrinsically linked to its structural and physicochemical properties, often referred to as molecular descriptors. While comprehensive Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound are not extensively detailed in the cited literature, studies on its structural analogs provide significant insights into the correlation between chemical features and biological activity.
Research into a series of derivatives based on the 5-hydroxy-4,7-dimethylcoumarin scaffold revealed key structural requirements for inhibitory activity against human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases. mdpi.com In this study, derivatives of 4,7-dimethyl-5-hydroxycoumarin were found to be inactive against human acetylcholinesterase (hAChE). mdpi.comresearchgate.net However, they showed selective inhibitory activity against hMAO-B, with efficacy being highly dependent on the nature of the linker and substituents attached at the 5-position. mdpi.com
The most active compounds featured a three-carbon linker attached to the 5-hydroxyl group. mdpi.com For instance, the derivative incorporating a 3-methoxyphenyl (B12655295) moiety (Compound 3 in the study) demonstrated the highest potency with a half-maximal inhibitory concentration (IC50) of 1.88 µM. mdpi.com Altering the substituent or the linker length directly impacted the efficacy, highlighting a clear structure-activity relationship. mdpi.com These findings underscore how specific molecular modifications on the coumarin core directly correlate with inhibitory potency against specific biological targets. mdpi.com
General QSAR studies on broader classes of coumarins have also been developed to predict antioxidant activity by correlating molecular descriptors with DPPH radical scavenging ability, demonstrating the utility of such models in predicting efficacy. mdpi.com
Table 1: Correlation of Structure with Efficacy for 4,7-dimethyl-5-hydroxycoumarin Derivatives against hMAO-B Data sourced from a study on coumarin-based multi-target-directed ligands. mdpi.com
| Compound Derivative (Modification at 5-position) | IC₅₀ against hMAO-B (µM) |
|---|---|
| 3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy | 1.88 |
| 3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy | 2.18 |
| 4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy | 3.18 |
Molecular Dynamics Simulations and Binding Free Energy Calculations
Molecular Dynamics (MD) simulations and subsequent binding free energy calculations offer a dynamic and energetic perspective on how a ligand interacts with its target protein. tandfonline.com For derivatives of the 5-hydroxy-4,7-dimethylcoumarin scaffold, MD simulations have been instrumental in elucidating their binding modes and stability within the active site of hMAO-B. mdpi.com
These simulations provide a detailed view of the conformational changes and key amino acid interactions over time. researchgate.net The stability of the ligand-protein complex can be assessed, and methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energy (ΔG_bind). mdpi.comfrontiersin.org A more negative ΔG_bind value indicates a more favorable and stable binding interaction. researchgate.net
In a study of 4,7-dimethyl-5-hydroxycoumarin derivatives, the calculated binding free energies correlated well with the experimentally determined IC50 values for hMAO-B inhibition. mdpi.com The derivative with the highest potency (IC50 = 1.88 µM) also showed the most favorable binding free energy of -75.57 kcal/mol, indicating strong and stable binding. researchgate.net The analysis of the MD trajectory revealed that these ligands are surrounded by key hydrophobic and hydrophilic amino acid residues within the hMAO-B binding pocket, which stabilizes the complex. mdpi.comresearchgate.net These computational results provide a structural and energetic rationale for the observed efficacy and guide further optimization of the coumarin scaffold. mdpi.com
Table 2: Binding Free Energy (MM-GBSA) for 4,7-dimethyl-5-hydroxycoumarin Derivatives against hMAO-B Calculated binding free energies provide a theoretical measure of binding affinity. mdpi.comresearchgate.net
| Compound Derivative (Modification at 5-position) | Calculated ΔG_bind (kcal/mol) |
|---|---|
| 3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy | -75.57 |
| 3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy | -72.32 |
| 4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy | -70.04 |
In Silico Assessment of Drug-Likeness and ADMET Properties for Design Purposes
The process of drug discovery involves not only optimizing for efficacy but also ensuring that a candidate molecule possesses favorable pharmacokinetic properties. These properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), determine the bioavailability and safety profile of a potential drug. nih.gov In silico tools such as SwissADME and pkCSM are widely used to predict these properties early in the design phase, reducing the risk of late-stage failures. mdpi.combiointerfaceresearch.combohrium.comnih.gov
For this compound, computational predictions suggest a favorable drug-like profile. An analysis based on Lipinski's "rule of five"—a set of guidelines used to evaluate drug-likeness—indicates that the compound has properties consistent with orally administered drugs. uniroma1.it The predicted physicochemical and pharmacokinetic parameters indicate good potential for gastrointestinal absorption and moderate bioavailability. The "BOILED-Egg" model, which plots lipophilicity (WLOGP) against polarity (TPSA), predicts a high probability of passive absorption through the gastrointestinal tract. nih.govswissadme.ch
Table 3: Predicted ADMET and Physicochemical Properties of this compound Data generated using the SwissADME web tool. nih.govswissadme.ch
| Parameter | Predicted Value | |
|---|---|---|
| Physicochemical Properties | Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol | |
| LogP (iLOGP) | 2.09 | |
| Water Solubility (LogS, ESOL) | -2.90 (Moderately soluble) | |
| Topological Polar Surface Area (TPSA) | 52.60 Ų | |
| Synthetic Accessibility | 2.51 (Easy to synthesize) | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | |
| P-glycoprotein (P-gp) Substrate | No | |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) |
| Bioavailability Score | 0.55 | |
| PAINS Structural Alerts | 0 alerts | |
| Brenk Structural Alerts | 0 alerts | |
| Lead-likeness | Yes (0 violations) | |
| Metabolism (CYP Inhibition) | CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No |
Mechanistic Studies of Biological Activities in Vitro Investigations
Enzyme Inhibition Studies of Coumarin (B35378) Derivatives
The unique benzopyrone structure of coumarins allows them to interact with a wide array of enzymes, leading to inhibition or modulation of their activity. researchgate.net Research has focused on several key enzyme families implicated in various diseases.
Carbonic Anhydrase (CA) Inhibition Mechanisms
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in processes like pH regulation. core.ac.uk Their inhibition is a therapeutic strategy for several conditions. Coumarins are known to act as mechanism-based inhibitors. mdpi.com They are believed to function as prodrugs, which are hydrolyzed by the esterase activity of CAs within the enzyme's active site. mdpi.com This hydrolysis opens the lactone ring, and the resulting carboxylate metabolite then coordinates to the zinc ion in the active site, blocking the enzyme's function. core.ac.uk
While specific studies on the inhibition of carbonic anhydrase by 5-Acetoxy-4,7-dimethylcoumarin are not extensively reported, the general mechanism for coumarin inhibition is well-established. core.ac.ukmdpi.com The inhibitory potential and isoform selectivity of coumarins can be significantly influenced by the type and position of substituents on the coumarin scaffold. ajptonline.com
Monoamine Oxidase (MAO) Inhibition and Selectivity
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic pathways of neurotransmitters, making them important targets for neurodegenerative diseases. frontiersin.org Coumarin derivatives have been extensively studied as MAO inhibitors. rsc.org
While there is no direct report on this compound, studies on its immediate precursor, 5-hydroxy-4,7-dimethylcoumarin, provide significant insights. A series of derivatives synthesized from 5-hydroxy-4,7-dimethylcoumarin were found to be selective inhibitors of the MAO-B isoenzyme. mdpi.comscilit.com Specifically, linking an O-arylpiperazinyl group to the 5-hydroxy position via a three-carbon chain resulted in compounds with potent MAO-B inhibitory activity. mdpi.com
The table below shows the inhibitory concentrations (IC₅₀) for some of these derivatives against human MAO-B (hMAO-B).
| Compound | Linker Length | Arylpiperazinyl Moiety | hMAO-B IC₅₀ (µM) |
| 1 | 3-carbon | 2-methoxyphenyl | 2.18 |
| 3 | 3-carbon | 3-methoxyphenyl (B12655295) | 1.88 |
| 4 | 4-carbon | 2-methoxyphenyl | 3.18 |
| Data sourced from a study on 4,7-dimethyl-5-hydroxycoumarin derivatives. mdpi.com |
These findings indicate that the 4,7-dimethylcoumarin (B83668) scaffold, particularly when substituted at the 5-position, is a promising template for developing selective MAO-B inhibitors. mdpi.comscilit.com The most active compounds demonstrated IC₅₀ values in the low micromolar range. mdpi.com
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the management of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. science.gov Coumarins have been investigated as potential cholinesterase inhibitors. science.govorcid.org
In a study evaluating dual-target inhibitors, derivatives of 5-hydroxy-4,7-dimethylcoumarin were synthesized and tested for their ability to inhibit human AChE (hAChE). mdpi.com The results indicated that these specific derivatives were inactive against hAChE. mdpi.com The study found that inhibitory activity was instead associated with a different coumarin scaffold, specifically derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin. mdpi.comresearchgate.net This highlights the high degree of structural specificity required for cholinesterase inhibition by coumarin compounds.
Cytochrome P450 (P450) Enzyme Modulation
The cytochrome P450 (P450) superfamily of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. mdpi.com Coumarin derivatives can act as both substrates and inhibitors of various P450 isoforms. science.gov For instance, predictions of P450-mediated metabolism have been conducted for some coumarin derivatives, identifying potential sites of modification on the molecule. mdpi.com
Specific studies on the modulation of cytochrome P450 by this compound are limited. However, research on related structures like 7-ethoxy-3,4-dimethylcoumarin has shown that it is a substrate for P450-mediated O-dealkylation, indicating its utility as a probe for certain P450 activities. science.gov This suggests that the 4,7-dimethylcoumarin core can interact with P450 enzymes, although the precise nature of this interaction for the 5-acetoxy derivative requires further investigation.
Other Enzyme Targets in Cellular Processes
The biological activity of coumarins extends to other enzyme systems. They have been reported to inhibit various enzymes involved in cancer and inflammation, such as kinase pathways, aromatase, and sulfatase. ajptonline.comfrontiersin.org The lactone ring of coumarins can acylate serine proteases, which is a proposed mechanism for their activity against enzymes like human leukocyte elastase. mdpi.com Additionally, some coumarin derivatives have been investigated for their effects on 5-lipoxygenase, an enzyme involved in inflammatory pathways. ajptonline.com
Elucidation of Cellular Effects and Pathway Modulation (In Vitro Cell Line Models)
Beyond direct enzyme inhibition, in vitro studies using cancer cell lines have shown that coumarin derivatives can induce a range of cellular effects, including cytotoxicity, cell cycle arrest, and apoptosis. ajptonline.comscience.govresearchgate.net
Research on derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin, a structurally related compound, has explored their effects on various cell receptors and pathways. researchgate.net These studies have shown high-affinity binding to serotonin (B10506) receptors like 5-HT1A and 5-HT2A. researchgate.netacs.org Such interactions can modulate complex signaling pathways within the cell. For example, some coumarins are known to target the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. frontiersin.org
While direct studies on this compound in cell line models are not widely available, its precursor, 5-hydroxy-4,7-dimethylcoumarin, has been used as a scaffold to design compounds with potential activity against human cancer cell lines. science.govscience.govscience.gov One study reported the synthesis of 5-hydroxy-4,7-dimethylcoumarin and its subsequent acetylation to produce this compound, which was then used as an intermediate in the synthesis of compounds tested for anti-cancer activity. researchgate.net This indicates its relevance as a building block for developing biologically active agents whose cellular effects are then evaluated.
Anti-Proliferative Mechanisms (Cell Cycle Arrest, Apoptosis Induction)
Coumarin derivatives have demonstrated significant anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy to eliminate abnormal cells. nih.gov Coumarins can trigger apoptosis by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c and the subsequent activation of caspases, enzymes responsible for cellular degradation. nih.gov
Studies on various coumarin compounds have shown they can modulate the levels of apoptosis-related proteins. For instance, some derivatives cause an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, pushing the cell towards apoptosis. Furthermore, the activation of key executioner caspases, including caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP) are common observations in coumarin-treated cancer cells, indicating the activation of the apoptotic cascade. researchgate.net
In addition to apoptosis, coumarins can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. nih.gov This prevents the cells from progressing through the division cycle. For example, some coumarin derivatives have been found to cause cell cycle arrest in the G0/G1 or G2/M phases, thereby inhibiting cell division and tumor growth. mdpi.com
Table 1: Effects of Coumarin Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cell Line | Effect | Mechanism |
|---|---|---|---|
| 7-hydroxycoumarin | - | Cytostatic effect | Inhibition of cell cycle at G1/S transition. nih.gov |
| Osthole (B1677514) | Cancer cells | Apoptosis induction | Activation of caspases, modulation of Bcl-2 and Bax proteins. nih.gov |
| Psoralidin | Cancer cells | Apoptosis induction | Interaction with death receptors TRAIL-R1/DR4 and TRAIL-R2/DR5. nih.gov |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin (5f) | PC-3 (prostate cancer) | Apoptosis induction | Upregulation of caspases 3 and 8, Bid, and Smac/DIABLO; reduction of mitochondrial membrane potential. frontiersin.org |
| 3,5,8-trisubstituted coumarin (Compound 5) | MCF-7 (breast cancer) | Cell cycle arrest and apoptosis | Altered cell cycle distribution (increase in G2/M phase), significant increase in early and late-stage apoptosis. nih.gov |
Angiogenesis and Metastasis Inhibition Pathways
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes for tumor growth and progression. nih.gov Coumarins have been shown to inhibit both of these processes through various mechanisms. nih.govresearchgate.net
A key target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov VEGF is a potent stimulator of new blood vessel formation. Studies have demonstrated that certain coumarin derivatives can reduce the production and secretion of VEGF in cancer cells. nih.gov By downregulating VEGF, these compounds can effectively inhibit the formation of the new blood vessels that tumors need to grow and survive.
Furthermore, coumarins can interfere with the migration and tube formation of endothelial cells, which are essential steps in angiogenesis. nih.gov For instance, the coumarin derivative warfarin (B611796) has been shown to suppress endothelial proliferation by interfering with protease-activated receptor 1 (PAR-1) signaling, a pathway involved in vascular remodeling. nih.gov
Reactive Oxygen Species (ROS) Regulation
Reactive oxygen species (ROS) are highly reactive molecules that are generated as natural byproducts of cellular metabolism. researchgate.netnih.gov While physiological levels of ROS are involved in normal cell signaling, excessive accumulation can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins. nih.govnih.gov Coumarin derivatives have been shown to modulate ROS levels, which can contribute to their anticancer effects. nih.gov
In some contexts, coumarins can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. researchgate.net However, in cancer cells, some coumarins can paradoxically induce the generation and accumulation of ROS. frontiersin.orgnih.gov This increase in oxidative stress can push cancer cells, which often have a compromised antioxidant defense system, over the edge into apoptosis. For example, the coumarin esculetin (B1671247) has been shown to induce ROS generation in human throat epidermoid cancer cells, leading to cell cycle arrest and apoptosis. frontiersin.org
The interaction of coumarin derivatives with metal ions, such as copper, can also lead to ROS generation. frontiersin.org Some coumarin-based chelators can interact with cellular copper to generate ROS, causing oxidative DNA damage and subsequent cell death in cancer cells. frontiersin.orgnih.gov This pro-oxidant activity in a tumor-specific manner highlights a potential therapeutic strategy.
Specific Signaling Pathway Interventions (e.g., PI3K/Akt/mTOR)
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. mdpi.comnih.gov Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. mdpi.comnih.gov
Several studies have demonstrated that coumarin derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. nih.govfrontiersin.org By doing so, they can counteract the pro-survival signals that are often hyperactive in cancer cells. For instance, the coumarin osthole has been shown to inhibit cancer cell proliferation by modulating this pathway. nih.gov Similarly, 5-methoxypsoralen has been found to inhibit the expression and phosphorylation of PI3K, Akt, and mTOR in human glioma cells, leading to a downregulation of the entire pathway. frontiersin.orgnih.gov
The inhibition of the PI3K/Akt pathway by coumarins can lead to several downstream effects, including the induction of apoptosis and cell cycle arrest. mdpi.com This pathway is known to regulate the activity of Bcl-2 family proteins, and its inhibition can therefore promote the intrinsic apoptotic pathway. mdpi.com
Table 2: Coumarin Derivatives Targeting the PI3K/Akt/mTOR Pathway
| Compound/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Osthole | Cancer cells | Inhibition of proliferation, cell cycle arrest, apoptosis induction | nih.gov |
| 5-methoxypsoralen | Human glioma cells | Downregulation of PI3K/Akt/mTOR pathway, DNA damage, autophagy | frontiersin.orgnih.gov |
| Isofraxidin | Human colorectal cancer cells | Inhibition of Akt phosphorylation | frontiersin.orgnih.gov |
| Umbelliferone | - | Blocks PI3K/Akt/mTOR pathway, cell cycle arrest in G1 phase | nih.gov |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 (liver cancer) | PI3K/Akt pathway inhibition | mdpi.com |
Antimicrobial Activity and Mechanistic Insights (In Vitro)
Beyond their anti-cancer properties, coumarin derivatives have also been investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi. mdpi.com
Antibacterial Efficacy and Mode of Action
Coumarin and its derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The specific chemical structure of the coumarin derivative, including the nature and position of substituents on the coumarin ring, plays a crucial role in its antibacterial potency. mdpi.com For example, the presence of electron-withdrawing groups like a nitro group has been shown to enhance antibacterial activity against certain strains. mdpi.com
While the exact modes of action are still being fully elucidated, it is believed that coumarins may exert their antibacterial effects through various mechanisms. These could include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication. Some studies suggest that certain coumarin derivatives are more effective against Gram-positive bacteria. mdpi.com
Antifungal Efficacy and Mode of Action
Several coumarin derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. chemmethod.comjmchemsci.com Similar to their antibacterial counterparts, the antifungal efficacy of coumarins is highly dependent on their chemical structure. mdpi.com For instance, the presence of chloro, bromo, or methoxy (B1213986) groups at specific positions on the coumarin framework has been associated with potent antifungal potential. mdpi.com
The mechanisms underlying the antifungal action of coumarins are thought to involve the disruption of fungal cell membrane integrity, inhibition of key enzymes involved in fungal metabolism, or interference with fungal cell wall synthesis. The ability of some coumarin derivatives to inhibit the growth of pathogenic fungi suggests their potential as lead compounds for the development of new antifungal agents. jmchemsci.com
Table 3: Antimicrobial Activity of Coumarin Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| 7-hydroxy-4-methylcoumarin | Escherichia coli | Significant growth inhibition | rjptonline.org |
| Coumarin derivatives with OCH3, Br, Cl at C-6 | Bacillus flexus, Pseudomonas spp., Scopulariopsis spp., Aspergillus tereus | Potent antibacterial and antifungal activity | mdpi.com |
| 3,6-dinitro-4,7-dimethylcoumarin | Candida albicans | Good antifungal activity | chemmethod.com |
| 6,8-dinitro-4,7-dimethylcoumarin | Candida albicans | Good antifungal activity | chemmethod.com |
| 3,6,8-trinitro-4,7-dimethylcoumarin | Escherichia coli | More effective than standard drug | chemmethod.com |
| 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC) | Aspergillus niger, Candida albicans | Good antifungal activity | jmchemsci.com |
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant properties of coumarin derivatives, including this compound, are a significant area of research. These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases and aging processes. mdpi.comnih.govresearchgate.net The specific chemical structure of a coumarin derivative dictates its antioxidant capacity and the mechanisms by which it scavenges radicals. researchgate.netjaper.in
In vitro studies are crucial for elucidating the antioxidant mechanisms of these compounds. Common assays used to evaluate radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. mdpi.comjneonatalsurg.comdntb.gov.ua These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. nih.gov
The primary mechanisms of antioxidant action for many phenolic compounds, including coumarins, are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. nih.gov The SPLET mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the radical. mdpi.comnih.gov The dominant mechanism can be influenced by factors such as the solvent's polarity. mdpi.commdpi.com For instance, the HAT mechanism is often more favorable in non-polar environments, while the SPLET mechanism may be preferred in polar media. mdpi.commdpi.com
Research on various coumarin derivatives has shown that the presence and position of substituent groups on the coumarin ring significantly influence their antioxidant activity. japer.in For example, hydroxyl groups, particularly when positioned at C7, have been shown to enhance antioxidant capacity. nih.govencyclopedia.pubrjptonline.org The presence of electron-donating groups is also generally associated with increased antioxidant and anticancer properties. jneonatalsurg.com
While specific data on the radical scavenging activity of this compound is not extensively detailed in the provided results, the general principles of coumarin antioxidant activity provide a framework for understanding its potential mechanisms. The acetoxy group at position 5 and the methyl groups at positions 4 and 7 would modulate the electron density of the coumarin ring system, thereby influencing its ability to interact with and neutralize free radicals.
Interactive Data Table: Antioxidant Activity of Select Coumarin Derivatives
The following table summarizes the in vitro antioxidant activity of various coumarin derivatives as reported in the literature, providing context for the potential activity of this compound.
| Compound/Derivative | Assay | IC50/EC50 Value | Standard | Reference |
| Coumarin-Benzohydrazide Derivative 1 | DPPH | IC50: 2.9 ± 0.1 µM | Nordihydroguaiaretic acid (IC50: 1.7 ± 0.1 µM), Quercetin (IC50: 1.9 ± 0.1 µM) | nih.gov |
| Coumarin-Benzohydrazide Derivative 2 | DPPH | IC50: 12.9 ± 0.4 µM | Nordihydroguaiaretic acid (IC50: 1.7 ± 0.1 µM), Quercetin (IC50: 1.9 ± 0.1 µM) | nih.gov |
| Coumarin-1,3,4-Oxadiazole Analogue 1 | DPPH | IC50: 19.47 µM | Ascorbic acid (IC50: 23.80 µM) | nih.gov |
| Coumarin-1,3,4-Oxadiazole Analogue 2 | DPPH | IC50: 17.19 µM | Ascorbic acid (IC50: 23.80 µM) | nih.gov |
| Coumarin-1,3,4-Oxadiazole Analogue 1 | OH Radical Scavenging | IC50: 32.62 µM | Butylhydroquinone (BHA) | nih.gov |
| Coumarin-1,3,4-Oxadiazole Analogue 2 | OH Radical Scavenging | IC50: 28.51 µM | Butylhydroquinone (BHA) | nih.gov |
| 3-Phenylcoumarin Derivative | DPPH | EC50: 64.27 µM | Trolox (EC50: 93.19 µM) | nih.gov |
| 3-Phenylcoumarin Derivative | FRAP | EC50: 2.28 µM | Trolox (EC50: 1.0 µM) | nih.gov |
| 3-Phenylcoumarin Derivative | CUPRAC | EC50: 2.44 µM | Trolox (EC50: 1.0 µM) | nih.gov |
| Schiff Base-Linked Coumarin (p-hydroxy) | DPPH | - | Close to standard antioxidants | jneonatalsurg.com |
| Schiff Base-Linked Coumarin (p-hydroxy) | ABTS | - | Close to standard antioxidants | jneonatalsurg.com |
Structure Activity Relationship Sar of 5 Acetoxy 4,7 Dimethylcoumarin and Its Analogs
Influence of Acetoxy and Methyl Substituents on Biological Activity
The acetoxy and methyl groups on the coumarin (B35378) ring of 5-acetoxy-4,7-dimethylcoumarin are not merely passive additions; they actively modulate the molecule's biological effects. The presence and position of these functional groups can significantly impact activities ranging from anticancer to enzyme inhibition.
Research on related coumarin derivatives provides further insight. For example, studies on 7-acetoxy-4-methylcoumarin (B160210) have been conducted to evaluate its anti-larvicidal and anti-bacterial properties. rjptonline.orgajptonline.com While not the exact same compound, these studies highlight the biological relevance of the acetoxy and methyl substituents on the coumarin framework.
The following table summarizes the influence of acetoxy and methyl substituents on the biological activity of coumarin analogs based on various studies.
| Substituent | Position | Influence on Biological Activity | Reference(s) |
| Acetoxy | C5 | Can act as a prodrug, releasing the active hydroxy form. Increases lipophilicity. | nih.govresearchgate.net |
| Acetoxy | C7 | Investigated for anti-larvicidal and anti-bacterial properties in 4-methylcoumarin. | rjptonline.orgajptonline.com |
| Methyl | C4 | Influences selectivity for enzymes like MAO-B. Can contribute to anticancer activity. | mdpi.comfrontiersin.org |
| Methyl | C7 | Contributes to the overall electronic and steric properties of the molecule. | |
| Acetyl | C6 | In 5-hydroxy-4,7-dimethylcoumarin derivatives, showed high affinity for the 5-HT1A receptor. nih.gov | |
| Acetyl | C8 | In 7-hydroxy-4-methylcoumarin, this substitution was explored for its biological activities. rjptonline.org |
Positional and Electronic Effects of Functional Groups on the Coumarin Scaffold
The position of functional groups on the coumarin scaffold is a critical determinant of biological activity. conicet.gov.ar Even minor shifts in substituent placement can lead to significant changes in pharmacological properties due to altered electronic distribution and steric hindrance.
The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—profoundly affects the reactivity and binding capabilities of the coumarin molecule. nih.gov Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the antioxidant potential of coumarins. mdpi.com Conversely, electron-withdrawing groups can influence other biological activities. For instance, in the context of 3-acetylcoumarin (B160212) derivatives, the presence of an electron-withdrawing group at the C7 position was found to favor the formation of a radical, while an electron-donating group at the same position destabilized it. mdpi.comresearchgate.net
In the case of this compound, the acetoxy group at C5 and the methyl groups at C4 and C7 all contribute to the molecule's electronic landscape. The acetoxy group can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The methyl groups are generally considered to be weakly electron-donating. The cumulative effect of these substituents influences the electron density across the coumarin ring system, which in turn affects how the molecule interacts with biological targets.
Studies on various coumarin derivatives have consistently demonstrated the importance of substituent positioning. For example, the position of hydroxyl groups is a key factor in the antioxidant activity of coumarins. nih.gov Similarly, the placement of substituents on the coumarin scaffold has been shown to be crucial for selective inhibition of enzymes like monoamine oxidases. mdpi.comscienceopen.com
The following table illustrates the positional and electronic effects of different functional groups on the coumarin scaffold as reported in the literature.
| Functional Group | Position(s) | Electronic Effect | Impact on Biological Activity/Properties | Reference(s) |
| Hydroxyl | C7 | Electron-donating | Enhances antioxidant activity. | mdpi.com |
| Hydroxyl | C5, C7 | Electron-donating | Affects P-glycoprotein inhibition. | conicet.gov.ar |
| Methoxy | C5, C7 | Electron-donating | Impacts P-glycoprotein inhibition. | conicet.gov.ar |
| Methoxy | C8 | Electron-donating | Improved neuroprotective activity in some hybrids. nih.gov | |
| Acetyl | C3 | Electron-withdrawing | Influences radical formation. | mdpi.comresearchgate.net |
| Nitro | C7 | Electron-withdrawing | Favors radical formation in 3-acetylcoumarin. | mdpi.comresearchgate.net |
| Phenyl | C3 | Varies | Can lead to potent and selective MAO inhibition. mdpi.com | |
| Arylpiperazinyl | C5, C7 (via linker) | Varies | High affinity for 5-HT1A and 5-HT2A receptors. nih.gov |
Rational Design Principles for Optimized Efficacy and Selectivity
The rational design of coumarin-based therapeutic agents involves a deep understanding of the SAR principles discussed above. By strategically modifying the coumarin scaffold, researchers aim to enhance a desired biological activity while minimizing off-target effects, thereby improving both efficacy and selectivity. nih.gov
One key principle is the hybridization of the coumarin scaffold with other pharmacophores. This approach has led to the development of novel compounds with enhanced properties. For example, creating hybrid molecules by linking coumarins with moieties like isatin (B1672199) or curcuminoids has resulted in potent anticancer agents. nih.gov Similarly, coumarin-sulfonamide hybrids have been investigated for a range of biological activities, including antiviral and anticancer effects. nih.govresearchgate.net
Another important design strategy is the optimization of substituents at specific positions on the coumarin ring. For instance, in the development of MAO inhibitors, systematic variations of substituents at the C3 and C7 positions have been crucial for achieving high potency and selectivity for either MAO-A or MAO-B. mdpi.comscienceopen.commdpi.com The length and nature of linkers used to attach other chemical entities to the coumarin core also play a critical role in determining the biological activity profile. researchgate.net
Molecular modeling and computational techniques are invaluable tools in the rational design process. Docking studies can predict the binding modes of coumarin derivatives within the active sites of target proteins, providing insights into the structural requirements for effective inhibition. nih.govresearchgate.net This allows for the in-silico screening of virtual libraries of compounds before undertaking their synthesis, saving time and resources.
The development of dual-target or multi-target ligands is an emerging area in the rational design of coumarin derivatives. mdpi.com By designing molecules that can interact with multiple biological targets involved in a disease pathway, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. researchgate.net
The table below outlines some of the key rational design principles that have been applied to optimize the efficacy and selectivity of coumarin-based compounds.
| Design Principle | Approach | Desired Outcome | Example Application | Reference(s) |
| Molecular Hybridization | Combining coumarin with other pharmacophores (e.g., isatin, sulfonamides). | Enhanced potency and novel mechanisms of action. | Anticancer and antiviral agents. | nih.govnih.govresearchgate.net |
| Substituent Optimization | Systematic modification of functional groups at specific positions (e.g., C3, C7). | Improved efficacy and selectivity for a specific target. | Development of selective MAO inhibitors. | mdpi.comscienceopen.commdpi.com |
| Linker Modification | Varying the length and chemical nature of linkers connecting coumarin to other moieties. | Optimized binding affinity and pharmacokinetic properties. | HIV-1 protease inhibitors. | researchgate.net |
| Computational Modeling | Utilizing molecular docking and other in-silico methods. | Prediction of binding modes and prioritization of candidate molecules for synthesis. | Design of enzyme inhibitors and receptor ligands. | nih.govresearchgate.net |
| Multi-target Ligand Design | Creating single molecules that can interact with multiple biological targets. | Synergistic therapeutic effects and reduced drug resistance. | Agents for neurodegenerative diseases. | mdpi.com |
Advanced Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is a cornerstone technique for the analysis of coumarins due to its high separation efficiency and the strong UV absorbance of the coumarin (B35378) ring system. scirp.orgresearchgate.netnih.gov The development of a robust HPLC method for 5-Acetoxy-4,7-dimethylcoumarin involves the systematic optimization of chromatographic conditions to achieve a reliable and reproducible quantification.
The separation of coumarin derivatives, including this compound, is typically achieved using reversed-phase HPLC (RP-HPLC). This technique utilizes a nonpolar stationary phase, most commonly a C18 (octadecyl) or C8 (octyl) silica-based column, and a polar mobile phase. scirp.orgnih.gov
The mobile phase usually consists of a mixture of water (often acidified with acetic or formic acid to improve peak shape and suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of a wide range of coumarins with varying polarities within a reasonable analysis time. nih.govacs.org
For the quantitative determination of this compound, a photodiode array (PDA) or a UV-Vis detector is commonly used. The detector is set to a wavelength where the compound exhibits maximum absorbance, which for many coumarins lies in the range of 280-330 nm. scirp.orgnih.gov A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. This curve is then used to determine the concentration of this compound in unknown samples.
Table 1: Illustrative HPLC Parameters for the Analysis of Coumarin Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30 °C | scirp.org |
| Detection Wavelength | ~320 nm (UV-Vis/PDA) | scirp.org |
| Injection Volume | 10 µL |
A critical aspect of HPLC method development is its validation to ensure reliability and accuracy. Method validation encompasses several parameters, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). acs.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from other related compounds.
Sensitivity is determined by the LOD and LOQ. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For coumarin analysis using HPLC with UV detection, LODs are often in the nanogram per milliliter (ng/mL) range. nih.gov
Table 2: Typical Method Validation Parameters for HPLC Analysis of Coumarins
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | acs.org |
| Precision (RSD%) | < 2% | acs.org |
| Accuracy (Recovery %) | 95 - 105% | acs.org |
| LOD (ng/mL) | 0.2 - 4.0 (Fluorescence Detection) | nih.gov |
| LOQ (ng/mL) | 0.5 - 12.0 (Fluorescence Detection) | nih.gov |
Note: LOD and LOQ values can vary significantly based on the specific compound and detector used. The values presented are illustrative for sensitive fluorescence detection of certain coumarins.
Quantitative Determination and Separation Techniques for Coumarin Derivatives
Coupled Analytical Techniques for Structural and Quantitative Analysis (e.g., HPLC-Mass Spectrometry)
While HPLC with UV detection is excellent for quantification, coupling HPLC with mass spectrometry (MS) provides a powerful tool for both structural confirmation and highly sensitive quantification. HPLC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, offering a higher degree of certainty in compound identification.
For this compound, its structure has been established using high-resolution mass spectrometry (HRMS). nih.gov In an HPLC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analyte, which are then separated based on their mass-to-charge ratio (m/z). acs.orgmdpi.com
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by selecting a precursor ion (the molecular ion of the analyte) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are employed, where specific precursor-to-product ion transitions are monitored, offering exceptional selectivity and sensitivity. acs.org
Table 3: Illustrative HPLC-MS/MS Parameters for Coumarin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | acs.org |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | acs.orgresearchgate.net |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | acs.org |
| Capillary Voltage | ~3.0 kV | researchgate.net |
| Source Temperature | ~350 °C | researchgate.net |
The use of HPLC-MS/MS for the analysis of coumarins can achieve significantly lower detection and quantification limits compared to HPLC-UV, often reaching the picogram per milliliter (pg/mL) level, making it suitable for trace-level analysis. acs.org
Conclusion and Future Research Directions
Prospects for Novel 5-Acetoxy-4,7-dimethylcoumarin-Based Chemical Entities
This compound is a pivotal precursor for the synthesis of more complex molecules. A significant transformation it undergoes is the Fries rearrangement, which yields 6-acetyl-5-hydroxy-4,7-dimethylcoumarin. nih.govias.ac.inias.ac.in This reaction involves the migration of the acetyl group, primarily to the 6-position on the coumarin (B35378) ring, creating an ortho-hydroxy-carbonyl functionality. ias.ac.in The product of this rearrangement serves as a versatile platform for further derivatization.
Future research can systematically explore the synthesis of new chemical entities based on this scaffold. For instance, the resulting 6-acetyl-5-hydroxy-4,7-dimethylcoumarin has been used to create a series of derivatives containing a piperazine (B1678402) moiety, which have been investigated for their affinity towards crucial neurotransmitter receptors. researchgate.net The general 5-hydroxycoumarin framework, for which this compound is a protected precursor, is considered a promising but significantly less studied scaffold compared to its 7-hydroxycoumarin isomers, suggesting a rich and underexplored chemical space for the development of novel compounds. nih.govresearchgate.net
Table 1: Key Reactions and Derivatives of this compound
| Starting Material | Reaction | Key Product | Potential for Further Derivatization | Reference |
|---|---|---|---|---|
| This compound | Fries Rearrangement | 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin | Serves as a scaffold for synthesizing compounds with potential neuropharmacological activity by adding moieties like piperazine. | nih.govias.ac.inias.ac.inresearchgate.net |
| This compound | Deacetylation | 5-Hydroxy-4,7-dimethylcoumarin | The hydroxyl group can be alkylated to produce derivatives such as 5-(cyanomethoxy)-4,7-dimethylchromen-2-one. | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization
The structural elucidation of this compound and its derivatives has been conventionally achieved through experimental techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry. nih.gov While these methods are indispensable for confirming chemical structures, the integration of advanced computational methodologies can provide a more profound understanding of molecular properties and reactivity.
Computational techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be employed for comprehensive characterization. For example, such methods have been successfully used to investigate the conformational stability, molecular structure, and vibrational spectra of related, more complex coumarin derivatives like 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin (B1606744). researchgate.net Applying these computational tools to this compound could predict its geometric parameters, vibrational frequencies, and electronic properties with high accuracy.
Furthermore, molecular docking studies, as performed on derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin, can predict the binding affinities and modes of interaction with biological targets such as enzymes and receptors. researchgate.net This synergy between in-silico prediction and experimental validation accelerates the design-synthesis-testing cycle, enabling a more rational and efficient discovery of new functional molecules derived from the this compound core.
Translational Research Opportunities for Specific Academic Applications
The primary translational value of this compound in an academic context lies in its role as a key synthetic intermediate for creating molecules with specific functions. The diverse biological activities associated with the broader coumarin class—including antioxidant, anti-inflammatory, and antimicrobial properties—provide a strong rationale for synthesizing and screening new derivatives. nih.gov
A clear translational path exists in the field of medicinal chemistry and neuropharmacology. Research has shown that derivatives synthesized from 6-acetyl-5-hydroxy-4,7-dimethylcoumarin (which is directly accessible from this compound) exhibit high affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors. researchgate.net This opens up opportunities for academic research programs focused on developing novel agents for studying the serotonergic system or as potential leads for central nervous system disorders.
Another significant area for academic application is the development of fluorescent probes. Coumarin-based compounds are well-known fluorophores. caymanchem.comniscair.res.in While 7-hydroxycoumarins are particularly noted for their strong fluorescence, the synthesis of novel derivatives from the less-explored 5-hydroxycoumarin scaffold could yield probes with unique photophysical properties, suitable for detecting specific analytes or studying biological microenvironments. niscair.res.inias.ac.in The exploration of this compound and its derivatives can thus contribute valuable tools and knowledge to various fields of academic research.
Q & A
Basic Research Questions
Q. What are the conventional and microwave-assisted synthesis methods for 5-acetoxy-4,7-dimethylcoumarin, and how do their yields and reaction times compare?
- Methodology :
- Conventional synthesis : Acetylation of 5-hydroxy-4,7-dimethylcoumarin using acetic anhydride in pyridine or via Pechmann condensation with sulfuric acid as a catalyst .
- Microwave-assisted synthesis : Reaction of 5-hydroxy-4,7-dimethylcoumarin with acetic anhydride under microwave irradiation, reducing reaction times from hours (e.g., 16–24 h) to minutes (e.g., 12–15 min) while maintaining comparable yields (59–69%) .
- Key validation : Confirm product purity via / NMR, HRMS, and reversed-phase TLC for lipophilicity assessment .
Q. How is structural characterization of this compound performed, and which analytical techniques are essential?
- Methodology :
- NMR spectroscopy : Assign proton environments (e.g., acetoxy group at δ ~2.3 ppm for methyl protons) and carbon signals (e.g., carbonyl at δ ~170 ppm) .
- X-ray crystallography : For resolving solid-state molecular geometry (e.g., space group P2/c for derivatives like 6-acetyl-5-hydroxy-4,7-dimethylcoumarin) .
- HRMS : Verify molecular formula (e.g., CHO) with precision ≤2 ppm error .
Q. What are the standard protocols for evaluating the anti-cancer activity of this compound derivatives?
- Methodology :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations ≤100 µM for 48–72 h .
- Lipophilicity correlation : Measure logP via reversed-phase TLC in methanol/water systems to assess bioavailability trends .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to address contradictory yield data in Pechmann condensation?
- Methodology :
- Orthogonal experimental design : Vary parameters like temperature (20–80°C), acid catalyst ratio (HSO:m-cresol = 2.5–5.0 w/w), and solvent volume (dichloromethane:m-cresol = 10–20 mL/g) to maximize yield (e.g., 63.9% at 20°C) .
- Contradiction resolution : Compare microwave vs. conventional heating kinetics; microwave irradiation reduces side reactions (e.g., Fries rearrangement) by accelerating activation energy thresholds .
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives targeting 5-HT receptors?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., piperazinyl or cyanomethoxy groups) and test binding affinity via radioligand displacement assays (e.g., -8-OH-DPAT for 5-HT) .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptor binding pockets (e.g., Ser, Phe residues) and validate with crystallographic data .
Q. How does the introduction of electron-withdrawing groups (e.g., acetyl, cyanomethoxy) alter the electronic properties and bioactivity of this compound?
- Methodology :
- Computational analysis : Calculate Hammett constants (σ) for substituents and correlate with cytotoxicity (e.g., IC) or receptor binding (K) .
- Spectroscopic validation : Monitor electronic transitions via UV-Vis (e.g., λ shifts in methanol) and NMR chemical shifts for carbonyl groups .
Q. What advanced techniques address challenges in crystallizing this compound derivatives for X-ray analysis?
- Methodology :
- Solvent screening : Use mixed-solvent systems (e.g., DMSO/ethyl acetate) for slow evaporation to obtain single crystals .
- Temperature gradients : Optimize crystallization at 4°C for 72 h to enhance lattice stability .
Q. How can computational modeling predict the drug-likeness and off-target effects of this compound analogs?
- Methodology :
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2), cytochrome P450 inhibition, and hERG channel liability .
- Target fishing : Employ reverse docking (e.g., PharmMapper) to identify non-canonical targets like glycogen synthase kinase-3β (GSK-3β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
